molecular formula C4H4Cl2F4 B1422078 3,4-Dichloro-1,1,1,3-tetrafluorobutane CAS No. 1227947-61-6

3,4-Dichloro-1,1,1,3-tetrafluorobutane

Cat. No. B1422078
M. Wt: 198.97 g/mol
InChI Key: GHLHNHAHGITUST-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,1,1,3-tetrafluorobutane is a chemical compound with the molecular formula C4H4Cl2F4 . It has a molecular weight of 198.97 . The IUPAC name for this compound is 3,4-dichloro-1,1,1,3-tetrafluorobutane .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-1,1,1,3-tetrafluorobutane consists of a butane backbone with two chlorine atoms and four fluorine atoms attached. The InChI code for this compound is 1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2 .

Scientific Research Applications

Catalyst Research

  • Dehydrohalogenation Catalysis: 3,4-Dichloro-1,1,1,3-tetrafluorobutane has been employed in studies investigating dehydrochlorination and dehydrofluorination reactions using nanoscopic metal fluorides like AlF3 and BaF2 as catalysts. This research has led to the development of selective catalysts for both dehydrofluorination and dehydrochlorination on the same substrate (Teinz et al., 2011).

Chemical Synthesis

  • Synthesis of Fluorinated Compounds: The compound has been used in the synthesis of fluorinated butanolides and butenolides, serving as a starting material in complex multi-step synthetic processes (Paleta et al., 2000).
  • Halogenated Enolate Formation: It has been used in detrifluoroacetylative processes to generate halogenated enolates, providing practical access to perhalogenated ketones and alkenes (Balaraman et al., 2016).

Nuclear Magnetic Resonance (NMR) Studies

  • NMR Parameter Investigations: The compound's derivatives have been studied using NMR to understand the solvent effects on proton and fluorine chemical shifts and coupling constants, providing valuable structural information (Shapiro et al., 1973).

Reaction Mechanism Exploration

  • Fluorination Mechanisms: Research on the fluorination of various substrates using compounds like 3,4-Dichloro-1,1,1,3-tetrafluorobutane helps in understanding the mechanisms of fluorination reactions (Burdon et al., 1971).

Crystallography and Material Science

  • X-ray Diffraction Studies: The compound has been used in X-ray diffraction investigations to study the influence of intramolecular interactions on the packing of molecules in crystals (Fedorov et al., 1992).
  • Preparation of Fluorinated Derivatives: The compound is integral in preparing a variety of fluorinated derivatives, which have potential applications in material science and photonic devices (Biju et al., 2014).

Safety And Hazards

The safety and hazards associated with 3,4-Dichloro-1,1,1,3-tetrafluorobutane are not well-documented. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

3,4-dichloro-1,1,1,3-tetrafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLHNHAHGITUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681077
Record name 3,4-Dichloro-1,1,1,3-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1,1,1,3-tetrafluorobutane

CAS RN

1227947-61-6
Record name 3,4-Dichloro-1,1,1,3-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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